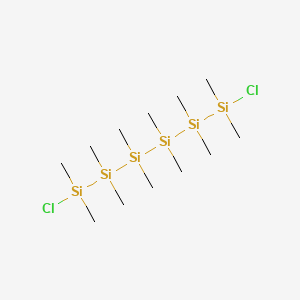

1,6-Dichlorododecamethylhexasilane

Description

Structure

3D Structure

Properties

CAS No. |

812-54-4 |

|---|---|

Molecular Formula |

C12H36Cl2Si6 |

Molecular Weight |

419.8 g/mol |

IUPAC Name |

chloro-[[[[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |

InChI |

InChI=1S/C12H36Cl2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h1-12H3 |

InChI Key |

KENNCAXKPJGUCL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)([Si](C)(C)[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dichlorododecamethylhexasilane

Direct Synthesis Routes and Reaction Conditions

Direct synthesis approaches to 1,6-dichlorododecamethylhexasilane often leverage the reactivity of cyclosilanes or employ coupling reactions of smaller silane (B1218182) units. The reaction conditions must be carefully controlled to achieve the desired chain length and ensure the specific placement of chlorine atoms at the termini of the hexasilane chain.

Photochemical Approaches to Chlorination of Cyclosilanes (e.g., Dodecamethylcyclohexasilane)

One prominent method for generating linear dichloropolysilanes involves the photolysis of cyclic polysilanes. The photolysis of dodecamethylcyclohexasilane, (Me₂Si)₆, serves as a key example of this approach. This process typically yields smaller permethylated cyclopolysilanes, such as (Me₂Si)₄ and (Me₂Si)₅, along with dimethylsilylene (Me₂Si:). rsc.org The generated silylene can then insert into Si-Si bonds or be trapped by a suitable reagent to form linear chains.

While direct photolysis leads to a mixture of products, the strategic use of a trapping agent in conjunction with a chlorinating source can lead to the desired this compound. For instance, conducting the photolysis in the presence of a chlorinated solvent like carbon tetrachloride can result in the formation of the dichlorinated species. The reaction mechanism involves the initial photo-induced cleavage of a Si-Si bond in the cyclosilane to form a diradical, which can then be trapped and chlorinated.

Alternative Synthetic Pathways for Alpha, Omega-Dichlorinated Polysilanes

Alternative pathways to α,ω-dichlorinated polysilanes, including this compound, offer greater control over the final product distribution. These methods often involve the step-wise construction of the polysilane chain followed by or concurrent with halogenation.

One such strategy is the reductive coupling of dichlorosilanes. While the Wurtz-type reductive coupling of disubstituted dichlorosilanes is a common method for producing high molecular weight polysilanes, it often results in a mixture of cyclic and linear polymers with a broad molecular weight distribution. dtic.mil However, by carefully controlling stoichiometry and reaction conditions, it is possible to favor the formation of shorter, terminally-functionalized oligosilanes.

Anionic ring-opening polymerization of strained cyclosilanes presents another viable route. dtic.mil For instance, the polymerization of strained cyclotetrasilanes can be initiated to form linear polysilane chains. dtic.mil By employing a suitable terminating agent that introduces chlorine atoms, this method can yield α,ω-dichloropolysilanes. The reaction of silyl (B83357) anions with Si-Si bonds can lead to ring-opening and the generation of new silyl anions, which propagate the chain. dtic.mil

More recent electrochemical strategies have also been developed for the synthesis of oligosilanes from chlorosilanes. osti.gov These methods can offer milder reaction conditions and improved chemoselectivity compared to traditional reductive coupling. osti.gov By controlling the electrochemical potential, a chlorosilane can be reduced to a silyl anion, which can then react with another chlorosilane molecule to form a Si-Si bond. osti.gov This iterative process can be used to build up the desired oligosilane chain, with the potential for introducing terminal chlorine atoms.

Strategic Considerations in Oligosilane Chain Formation and Halogenation Control

The synthesis of a specific oligosilane like this compound requires careful strategic planning to control both the chain length and the precise placement of the halogen functional groups. The formation of the Si-Si bond framework and the introduction of chlorine atoms are two distinct but interconnected challenges.

Key strategies in oligosilane chain formation include:

Iterative Homologation: This involves the stepwise addition of silane units to a growing chain. A common approach utilizes the reaction between a silyl anion and a chlorosilane. acs.org This method allows for precise control over the chain length, enabling the synthesis of well-defined oligosilanes. acs.org

Dehydrogenative Coupling: The coupling of hydrosilanes in the presence of transition metal catalysts can form Si-Si bonds. dtic.mil While this method has been used to produce polysilanes, it often yields lower molecular weight materials. dtic.mil

Ring-Opening Polymerization: As mentioned earlier, the controlled polymerization of strained cyclosilanes can produce linear chains of a desired length. dtic.mil

Control over halogenation is equally critical. To ensure the formation of an α,ω-dichloropolysilane, the chlorine atoms must be introduced specifically at the ends of the oligosilane chain. This can be achieved through several tactics:

Using Dichlorosilane (B8785471) Monomers: In reductive coupling reactions, using a dichlorosilane as the starting monomer naturally provides the chlorine atoms that can end up at the chain termini if the polymerization is controlled.

End-Capping: In living polymerization techniques like anionic ring-opening polymerization, the reaction can be terminated by adding a reagent that introduces a chlorine atom to the reactive chain end.

Selective Cleavage: In some instances, a longer polysilane chain can be selectively cleaved at specific points to generate shorter, dichlorinated fragments.

The interplay between chain formation and halogenation is crucial. For example, in the iterative homologation approach, a monofunctional chlorosilane can be used to extend the chain, while a difunctional chlorosilane can be used to introduce the terminal chlorine atoms. The choice of reaction conditions, such as solvent and temperature, also plays a significant role in controlling the outcome of these reactions. dtic.mil

Advanced Techniques for Isolation and Purification in Silicon Chemistry

The isolation and purification of organosilicon compounds like this compound are critical steps to obtain a product with the desired purity for subsequent applications. The techniques employed must be able to separate the target molecule from starting materials, byproducts, and oligomers of different chain lengths.

Common purification techniques in organosilicon chemistry include:

Chromatography: Flash column chromatography using silica (B1680970) gel is a widely used method for purifying organosilicon compounds. unt.edu The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving good separation. unt.edu For higher molecular weight or less polar compounds, gel permeation chromatography (GPC) can be an effective technique for separation based on size. acs.org

Distillation: For volatile organosilicon compounds, distillation can be a powerful purification method. masterorganicchemistry.com Fractional distillation under reduced pressure is often necessary to avoid thermal decomposition of the compounds.

Crystallization: If the target compound is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity. masterorganicchemistry.comacs.org This technique relies on the difference in solubility between the desired product and impurities at different temperatures.

Extraction: Acid-base extraction can be used to remove acidic or basic impurities from a mixture of organosilicon compounds. masterorganicchemistry.com This involves partitioning the mixture between an organic solvent and an aqueous solution of a specific pH. masterorganicchemistry.com

Reactivity and Mechanistic Studies of 1,6 Dichlorododecamethylhexasilane

Reactions with Organometallic Reagents

The reactivity of 1,6-dichlorododecamethylhexasilane, a molecule featuring two reactive silicon-chlorine (Si-Cl) bonds at either end of a hexasilane chain, is significantly influenced by its interactions with organometallic reagents. These reagents, characterized by a carbon-metal bond, provide a source of nucleophilic carbon atoms that readily attack the electrophilic silicon centers of the dichloropolysilane.

Nucleophilic Substitution via Lithiation (e.g., Dilithioferrocene)

Organolithium reagents are powerful nucleophiles capable of cleaving Si-Cl bonds to form new silicon-carbon (Si-C) bonds. dalalinstitute.comyoutube.com A notable example of this reactivity is the reaction of this compound with 1,1'-dilithioferrocene. ibm.com This reaction proceeds via a double nucleophilic substitution, where each lithium-bearing carbon atom of the dilithioferrocene attacks a terminal silicon atom of the hexasilane chain, displacing the chloride ions. The result is the formation of a unique organometallic macrocycle known as a nih.govferrocenophane, where the hexasilane chain bridges the two cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) moiety.

This synthetic strategy highlights the utility of dichloropolysilanes as building blocks for complex organometallic architectures. The reaction is driven by the formation of stable lithium chloride and the strong Si-C bond.

Table 1: Reaction of this compound with Dilithioferrocene

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Grignard Reagent Interactions and Alkylation

Grignard reagents (R-MgX) are another important class of organometallic compounds used for the alkylation of chlorosilanes. gelest.comacs.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide, results in the substitution of the terminal chlorine atoms with the corresponding alkyl groups. researchgate.netnih.gov This process effectively converts the dichloropolysilane into a fully alkyl-capped polysilane.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic silicon atom. youtube.com This forms a pentacoordinate silicon intermediate, which then eliminates the chloride ion to yield the alkylated product. princeton.edu By using two or more equivalents of the Grignard reagent, both Si-Cl bonds can be functionalized. The choice of Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups at the ends of the polysilane chain. Kinetic studies of Grignard reactions with chlorosilanes in THF have shown that the reaction is much faster than in diethyl ether and that the reaction mechanism can be complex, involving competitive reactions of RMgX and R2Mg species. researchgate.netnih.gov

Table 2: Alkylation of this compound with Grignard Reagents

| Grignard Reagent | Product |

|---|---|

| Methylmagnesium bromide | 1,6-Dimethyl-dodecamethylhexasilane |

| Ethylmagnesium bromide | 1,6-Diethyl-dodecamethylhexasilane |

Formation of Stannyloligosilane Derivatives

The synthesis of molecules containing silicon-tin (Si-Sn) bonds can be achieved by reacting chlorosilanes with organotin nucleophiles, such as stannyllithium reagents. In the case of this compound, reaction with a reagent like trimethylstannyllithium ((CH₃)₃SnLi) would lead to the displacement of the chloride ions and the formation of new Si-Sn bonds.

This reaction produces a 1,6-bis(trimethylstannyl)dodecamethylhexasilane. Such stannyloligosilane derivatives are valuable precursors in various organometallic transformations, including Stille cross-coupling reactions, where the stannyl (B1234572) group can be exchanged for other organic moieties under palladium catalysis.

Exploiting Si-Cl Bonds in Cross-Coupling and Chain Extension Reactions

The two Si-Cl bonds in this compound make it an ideal monomer for polymerization reactions. A classic example is the Wurtz-type coupling reaction, where the dichloropolysilane is treated with an alkali metal, typically sodium. wikipedia.org This reductive coupling process leads to the formation of long-chain polysilanes by creating new silicon-silicon bonds between the monomer units. The reaction is analogous to the synthesis of hexamethyldisilane (B74624) from trimethylsilyl (B98337) chloride and sodium. wikipedia.org

This chain extension reaction results in high molecular weight permethylpolysilanes, which are of interest for their unique electronic and photophysical properties. The properties of the resulting polymer can be influenced by the reaction conditions and the purity of the monomer.

Investigations into Silicon-Silicon Bond Cleavage Processes and Reactivity

While the Si-Cl bonds are the most reactive sites in this compound for many reactions, the silicon-silicon bonds of the polysilane backbone can also undergo cleavage under certain conditions. Polysilanes are known to be susceptible to cleavage by nucleophiles, electrophiles, and ultraviolet light. rsc.orgacs.org

For instance, strong nucleophiles like organolithium reagents can cleave Si-Si bonds, as seen in the reaction of hexamethyldisilane with methyllithium. wikipedia.org Photolysis of linear permethylated polysilanes with UV light can lead to the extrusion of silylenes (R₂Si:), such as dimethylsilylene, resulting in the degradation of the polysilane chain. rsc.org The reactivity and stability of the Si-Si bonds are influenced by the substituents on the silicon atoms; bulky groups can sterically protect the Si-Si backbone, making it more resistant to cleavage. The cleavage of Si-C bonds is also a known process, particularly when activated by hypercoordination of the silicon atom or through enzymatic pathways. nih.govnih.gov

Mechanistic Insights into Functional Group Transformations

The functional group transformations of this compound are primarily governed by the principles of nucleophilic substitution at a silicon center. libretexts.org The silicon atom is less electronegative than carbon, and the Si-Cl bond is highly polarized, making the silicon atom a strong electrophile. wikipedia.orgbaranlab.org

When a nucleophile, such as a carbanion from an organolithium or Grignard reagent, attacks the silicon atom, the reaction is believed to proceed through a pentacoordinate, trigonal bipyramidal intermediate or transition state. princeton.edu In this state, the incoming nucleophile and the leaving group (chloride) typically occupy the axial positions. The subsequent departure of the chloride ion is rapid, driven by the formation of a stable salt (e.g., LiCl or MgCl₂) and a thermodynamically stable Si-C or Si-Si bond. The steric hindrance around the silicon atom and the nature of the nucleophile play significant roles in the reaction kinetics. nih.gov

Unlocking Advanced Materials: The Pivotal Role of this compound in Polymer Science

The organosilicon compound this compound has emerged as a critical building block in the synthesis of advanced polymeric materials with unique electronic properties. Its distinct structure, featuring a linear chain of six silicon atoms with methyl substituents and reactive chlorine end-groups, enables its use in specialized polymerization reactions, leading to the creation of novel polymers with applications in electronics and materials science.

This article explores the significant applications of this compound as a precursor in the development of organosilicon polymers, focusing on its role in polycondensation reactions, the electronic characteristics of the resulting materials, and its potential as a dielectrophile in the synthesis of complex cyclic silane (B1218182) structures.

Polymerization and Advanced Material Precursor Applications

The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization, specifically polycondensation reactions. This process involves the repeated condensation of molecules, leading to the formation of long polymer chains.

Polycondensation Reactions for Organosilicon Polymer Synthesis

The reactivity of the silicon-chlorine bonds at the 1 and 6 positions of the hexasilane chain allows for its reaction with a variety of di-nucleophiles to create new, larger polymer structures.

A notable application of this compound is in the synthesis of poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl]. oup.com This polymer is synthesized through a polycondensation reaction between this compound and a dilithioferrocene-tetramethylethylenediamine adduct. oup.com The reaction, typically carried out in a solvent like toluene (B28343) under reflux, results in a pale yellow powdery polymer. oup.com

The synthesis proceeds as follows: An adduct of 1,1'-dilithioferrocene with N,N,N',N'-tetramethylethylenediamine and this compound are refluxed in toluene for several hours. oup.com After the reaction, the solvent is evaporated, and the resulting solid is extracted with toluene. The polymer is then purified by reprecipitation from a tetrahydrofuran (B95107) (THF) solution into methanol. oup.com

The reaction between this compound and 1,1'-dilithioferrocene is a prime example of how this compound can be used to create polymers with a highly ordered and regularly alternating structure. oup.com In the resulting poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl], the dodecamethyl-1,6-hexasilanediyl and 1,1'-ferrocenediyl units are arranged in a consistent, alternating pattern along the polymer backbone. oup.com This regular architecture is a direct consequence of the specific reactivity of the difunctional monomers and is crucial for achieving predictable and uniform material properties.

Exploration of Electronic Properties in Derived Polymeric Materials

The incorporation of ferrocene units into the polysilane backbone introduces interesting electronic properties, which can be further tuned through chemical doping.

The electrical conductivity of poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl] can be significantly enhanced through doping with oxidizing agents such as iodine (I₂) and antimony pentafluoride (SbF₅). oup.com When a thin film of the polymer is exposed to iodine vapor, its electrical conductivity increases to 3 x 10⁻⁵ S cm⁻¹. oup.com Similarly, doping with SbF₅ results in a conductivity of 2 x 10⁻⁶ S cm⁻¹. oup.com

The doping process involves the partial oxidation of the ferrocene units within the polymer chain, which generates charge carriers and thus increases the material's ability to conduct electricity. The change in the electronic structure upon doping is also observable through UV-vis spectroscopy. For instance, after iodine doping, the absorption spectrum of the polymer shows shifts in its maximum absorption peaks. oup.com

Electrical Conductivity of Doped Poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl]

| Dopant | Conductivity (S cm⁻¹) |

|---|---|

| Iodine (I₂) | 3 x 10⁻⁵ oup.com |

| Antimony Pentafluoride (SbF₅) | 2 x 10⁻⁶ oup.com |

Organosilicon polymers, including those derived from this compound, are known for their potential for σ or σ-π conjugation along the polymer backbone. oup.com In the case of poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl], the electronic communication can occur through the overlapping σ-orbitals of the polysilane segment and the π-orbitals of the ferrocene units. This σ-π conjugation provides a pathway for the delocalization of electrons along the polymer chain, which is fundamental to its semiconducting properties.

The mechanism of charge transport in such systems is generally understood to be a hopping process, where charge carriers (holes created on the ferrocene units upon oxidation) move between adjacent redox-active sites. The efficiency of this charge transport is influenced by the distance between the ferrocene units and the nature of the bridging polysilane chain. In some ferrocene-containing polymers, a hole transfer mechanism may be at play, particularly in the presence of donating solvents. cmu.edu

Role as a Dielectrophile in Macrocyclic and Polycyclic Silane Synthesis

Beyond its use in creating linear polymers, α,ω-dichlorooligosilanes like this compound are valuable dielectrophiles for the synthesis of silicon-based macrocyclic and polycyclic compounds. In these reactions, the dichlorosilane (B8785471) acts as an electrophile at both ends of its chain, reacting with a dinucleophile to form a cyclic structure.

While specific examples detailing the use of this compound in macrocyclization are not extensively documented in publicly available research, the reactivity of analogous α,ω-dichlorooligosilanes provides a strong basis for its potential in this area. For instance, the reaction of dichlorodimethylsilane (B41323) with dilithiated compounds is a known method for creating silicon-containing macrocycles. It is therefore highly probable that this compound could react with various dinucleophiles, such as dilithiated aromatic compounds or other organometallic reagents, to yield large, silicon-rich macrocycles. These cyclic structures are of interest for their unique host-guest chemistry and potential applications in molecular recognition and sensing.

Polymerization and Advanced Material Precursor Applications

Contributions to Organosilicon Polymers with Intriguing Properties (e.g., Photoconductivity, Thermochromism, Nonlinear Optical Effects)

While specific research detailing the direct polymerization of 1,6-Dichlorododecamethylhexasilane and the properties of the resulting polymer is not extensively documented in publicly available literature, the broader class of α,ω-dichlorinated oligosilanes serves as a critical foundation for synthesizing organosilicon polymers with a range of fascinating and technologically significant properties. The fundamental reaction for creating these high-molecular-weight polysilanes is the Wurtz-type reductive coupling of dichlorosilane (B8785471) monomers. In the case of a dichloro-oligosilane like this compound, this would involve a polycondensation reaction.

The unique electronic structure of the silicon backbone, characterized by σ-electron delocalization, gives rise to remarkable optical and electronic properties, including photoconductivity, thermochromism, and nonlinear optical effects.

Photoconductivity:

Polysilanes are known to exhibit significant photoconductivity. wikipedia.org The absorption of UV light excites electrons in the Si-Si σ-bonds, leading to the generation of mobile charge carriers and a subsequent increase in electrical conductivity. mdpi.com The hole drift mobility in some polysilanes can be quite high, reaching values of over 10⁻⁴ cm² V⁻¹ s⁻¹. aip.org This property makes them promising materials for applications in photodetectors, photoreceptors in xerography, and as charge transport layers in organic light-emitting diodes (OLEDs).

Research into various polysilane derivatives has shown that their photoconductive properties can be tuned by modifying the organic substituents on the silicon backbone. For instance, doping polysilanes with materials like fullerene (C60) has been shown to enhance photocarrier generation efficiency. daneshyari.com Copolymers of polysilanes have also been developed to improve properties like oxygen durability of photoconduction. aip.org

Thermochromism:

Many polysilanes exhibit thermochromism, a property where the material changes color in response to a change in temperature. illinois.edu This phenomenon is typically associated with conformational changes in the polymer backbone. At lower temperatures, the silicon chain may adopt a more rigid, planar zig-zag conformation, which leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. As the temperature increases, the backbone becomes more disordered, causing a hypsochromic shift (a shift to shorter wavelengths).

This reversible color change makes thermochromic polysilanes interesting for applications such as temperature sensors, smart coatings, and optical switches. The specific transition temperature and the extent of the color change can be controlled by altering the side chains attached to the silicon backbone.

Nonlinear Optical (NLO) Effects:

The delocalized σ-electrons in the polysilane backbone also lead to significant third-order nonlinear optical susceptibilities (χ(3)). tandfonline.comtandfonline.com This means that the refractive index and absorption coefficient of these materials can be altered by the intensity of incident light. Large χ(3) values are crucial for applications in all-optical switching, optical data storage, and frequency conversion.

Studies on poly(di-n-hexylsilane) (PDHS) have revealed that the NLO response is enhanced by multiphoton resonance with the one-dimensional exciton (B1674681) states of the polymer. tandfonline.com The magnitude of the NLO effect can be influenced by the polymer's molecular weight, conformation, and the nature of the organic substituents.

Interactive Data Table: Photoconductive Properties of Selected Polysilanes

| Polymer | Dopant/Modification | Hole Drift Mobility (cm²/Vs) | Quantum Efficiency (φ) | Key Findings |

| Poly(methylphenylsilane) (PMPS) | None | ~10⁻⁴ | - | Serves as a benchmark for polysilane photoconductivity. aip.orgdaneshyari.com |

| Poly(methylphenylsilane) (PMPS) | C60 (5.7 mol%) | - | ~0.06 | C60 doping significantly enhances photocarrier generation. daneshyari.com |

| Copolysilanes with disiloxane-pendant groups | 5 mol % disiloxane | >10⁻⁴ | - | Improved oxygen durability of photoconduction with comparable mobility to PMPS. aip.org |

| Poly(n-hexylphenylsilane) (PHPS) | - | Higher than PMPS | ~0.12 (at 193 nm) | Higher intra-chain mobility suggesting a more ordered Si backbone. daneshyari.com |

Interactive Data Table: Nonlinear Optical Properties of Polysilanes

| Polymer | Measurement Wavelength (μm) | Third-Order Susceptibility (χ(3)) (esu) | Key Findings |

| Poly(di-n-hexylsilane) (PDHS) | 1.064 | - | Spectrum shows three peaks due to multi-photon resonance enhancement. tandfonline.com |

| Polysilane Thin Film | 1.064 | (1.5±0.1)×10⁻¹² | Large χ(3) value attributed to a three-photon resonance. aip.org |

Spectroscopic and Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Characterization (e.g., ¹H, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds like 1,6-dichlorododecamethylhexasilane. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR spectra provide critical data for confirming the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the types and number of hydrogen atoms present. For this compound, the spectrum would be expected to show signals corresponding to the methyl (–CH₃) groups attached to the silicon atoms. The chemical environment of the methyl groups on the terminal, chlorine-bearing silicon atoms (Cl–Si(CH₃)₂–) is different from that of the methyl groups on the internal silicon atoms (–Si(CH₃)₂–). This difference would likely result in distinct signals, and the integration ratio of these signals would confirm the distribution of the twelve methyl groups.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly powerful for characterizing the polysilane backbone. Since the silicon atoms at the ends of the chain (positions 1 and 6) are bonded to chlorine, they are in a different chemical environment compared to the four internal silicon atoms. Consequently, one would expect to see distinct resonances in the ²⁹Si NMR spectrum: one signal for the two equivalent terminal silicon atoms and potentially different signals for the internal silicon atoms, depending on their symmetry and position relative to the ends of the chain. The chemical shifts provide direct evidence of the silicon framework and the presence of the terminal chloro-substituents.

General chemical shift values for impurities and common organic compounds are well-documented and serve as essential references during spectral analysis. epfl.chsigmaaldrich.com The chemical shifts for protons and other nuclei can be influenced by the deuterated solvent used for the measurement, as well as by temperature and concentration. sigmaaldrich.comresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Si-CH₃ (Internal) | ~0.1 - 0.3 | Presence and environment of methyl groups on the main chain. |

| ¹H | Cl-Si-CH₃ (Terminal) | ~0.4 - 0.8 | Presence and environment of methyl groups on terminal, chlorine-bearing Si atoms. |

| ²⁹Si | -Si(CH₃)₂- (Internal) | ~ -40 to -50 | Confirmation of the internal silicon atoms of the hexasilane chain. |

| ²⁹Si | Cl-Si(CH₃)₂- (Terminal) | ~ +10 to +30 | Confirmation of terminal silicon atoms bonded to an electronegative chlorine atom. |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for verifying the molecular weight and assessing the purity of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Upon analysis, the molecular ion peak [M]⁺ would be observed, and its m/z value would correspond to the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, this results in a characteristic pattern of three peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Furthermore, the fragmentation pattern provides structural information. Common fragmentation pathways for polysilanes involve the cleavage of the Si-Si and Si-C bonds. This would lead to a series of fragment ions corresponding to the loss of methyl groups (–CH₃) or the scission of the hexasilane chain. The analysis of these fragments helps to piece together the structure of the original molecule. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) can be a particularly sensitive method for quantifying related compounds. nih.gov

| Ion | Description | Expected m/z (using ³⁵Cl and ²⁸Si) |

|---|---|---|

| [C₁₂H₃₆Cl₂Si₆]⁺ | Molecular Ion [M]⁺ | 446 |

| [M - CH₃]⁺ | Loss of one methyl group | 431 |

| [M - Cl]⁺ | Loss of one chlorine atom | 411 |

| [Si₅(CH₃)₁₀Cl]⁺ | Fragment from Si-Si bond cleavage | 353 |

| [Si₃(CH₃)₇]⁺ | Fragment from Si-Si bond cleavage | 187 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Precursors

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for studying its solid-state precursors and derivatives. rsc.org By replacing the terminal chlorine atoms with other functional groups that promote crystallization, the precise geometry of the dodecamethylhexasilane backbone can be determined. nih.gov

This analysis provides exact measurements of Si-Si and Si-C bond lengths, as well as Si-Si-Si and C-Si-C bond angles. This information is crucial for understanding how substituents and packing forces influence the conformation of the polysilane chain, which can adopt various arrangements such as an all-trans or a helical conformation. The structural data obtained from derivatives provides foundational insight into the parent molecule's likely geometry. nih.gov

| Structural Parameter | Typical Value in Oligosilanes | Significance |

|---|---|---|

| Si-Si Bond Length | 2.34 - 2.37 Å | Indicates the strength and nature of the silicon-silicon single bond. |

| Si-C Bond Length | 1.86 - 1.90 Å | Standard length for a silicon-carbon single bond. |

| Si-Si-Si Bond Angle | 110° - 118° | Determines the overall conformation and shape of the polysilane chain. |

| C-Si-C Bond Angle | 108° - 112° | Reflects the tetrahedral geometry around the silicon atoms. |

Theoretical and Computational Investigations

Electronic Structure Analysis and Bonding Features in Hexasilanes

The electronic structure of hexasilanes like 1,6-Dichlorododecamethylhexasilane is characterized by the delocalization of σ-electrons along the silicon backbone, a phenomenon known as σ-conjugation. This delocalization is less pronounced than π-conjugation in carbon-based polymers but is nonetheless significant and gives rise to interesting electronic properties.

Theoretical studies on permethyloligosilanes, which are structurally similar to the parent backbone of this compound, have been conducted using ab initio density functional theory (DFT). nih.gov These calculations help in understanding the stereoelectronic switching of conducting properties in such molecules. The introduction of chlorine atoms at the 1 and 6 positions of the hexasilane chain is expected to significantly influence the electronic structure. DFT studies on halogen-based inhibitors have shown that halogen atoms can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) level, thereby affecting the molecule's chemical reactivity. nih.gov In the case of this compound, the electronegative chlorine atoms would likely withdraw electron density from the silicon backbone, modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, would affect the material's conductivity and reactivity. nih.gov

The bonding in hexasilanes is primarily covalent, with Si-Si and Si-C bonds forming the molecular framework. The nature of the Si-Cl bond is polar covalent due to the difference in electronegativity between silicon and chlorine. Computational chemistry allows for the detailed analysis of these bonds, including their lengths, angles, and vibrational frequencies.

Table 1: Representative Bond Parameters for Silanes and Related Compounds

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |

| Si-Si | 2.33 - 2.40 | 74 - 84 |

| Si-C | 1.86 - 1.90 | 88 - 95 |

| Si-Cl | 2.05 - 2.09 | 100 - 113 |

| Si-H | 1.48 - 1.50 | 90 |

Note: The values presented are typical ranges and can vary depending on the specific molecular environment.

Conformational Analysis of Oligosilane Chains

The flexibility of the Si-Si backbone allows oligosilane chains to adopt various conformations. The study of these different spatial arrangements and their relative energies is crucial for understanding the physical properties of these molecules. libretexts.org Conformational analysis typically involves the study of the potential energy surface as a function of dihedral angles. libretexts.org

For long-chain oligosilanes, different conformers can exhibit distinct properties. A study on 1,6-dihydroxydodecamethylhexasilane, a closely related derivative synthesized from this compound, revealed through X-ray diffraction that the six-atom silicon chain adopts an all-trans conformation in the crystalline state. mathnet.ru This suggests that the all-trans conformer is energetically favorable, at least in the solid phase. In this conformation, the substituents on adjacent silicon atoms are positioned to minimize steric hindrance.

Table 2: Torsional Angles and Relative Energies for Butane (as an analog for a single Si-Si bond rotation)

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0 |

| Gauche | 60 | 0.9 |

| Eclipsed (H, CH3) | 120 | 3.6 |

| Totally Eclipsed (CH3, CH3) | 0 | 4.0 - 6.0 |

Note: While this table is for butane, it illustrates the general principles of conformational energetics that would apply to the Si-Si bonds in the hexasilane chain, albeit with different energy barriers.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. researchgate.net It can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby elucidating the most probable reaction pathways.

For this compound, DFT could be employed to study its hydrolysis, a reaction known to produce the corresponding 1,6-dihydroxydodecamethylhexasilane. mathnet.ru Computational modeling could map out the energy profile of this substitution reaction, identifying the structure of the transition state and the activation energy barrier. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Furthermore, DFT calculations can shed light on the thermal and photochemical stability of the molecule. For instance, the Si-Si bonds in polysilanes can be cleaved by UV excitation, a property that is central to their use as photoresists. researchgate.net DFT could be used to model the electronic excited states of this compound to understand its photolytic degradation pathways. Studies on halogenated compounds have shown that DFT can accurately model interactions and reactions involving halogens. nih.govmdpi.com

Molecular Dynamics Simulations for Understanding Oligosilane Behavior in Complex Systems

While DFT is excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of larger, more complex systems over time. vt.edu MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in solution or in the bulk material. For example, simulations could predict how the oligosilane chains pack in the solid state or how they behave at the interface with other materials. This is particularly relevant for applications where the oligosilane is part of a polymer composite or a surface coating.

MD simulations of polysiloxanes, which also feature a silicon-based backbone, have been used to investigate the relationship between molecular structure and macroscopic properties like viscosity and glass transition temperature. osti.gov Similar studies on this compound and related oligosilanes could provide insights into their material properties and how they are influenced by factors such as chain length, temperature, and the presence of functional groups.

Future Research Directions and Potential Innovations in Organosilicon Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of organosilanes, including chlorinated derivatives like 1,6-Dichlorododecamethylhexasilane, often involves the use of hazardous reagents and produces significant chemical waste. A primary focus of future research is the development of greener and more sustainable synthetic routes. Key areas of investigation include:

Catalytic Direct Processes: Moving away from stoichiometric reductants, research is geared towards catalytic methods for the synthesis of Si-Si bonds. This could involve earth-abundant metal catalysts that are more environmentally benign and cost-effective.

Solvent-Free or Green Solvent Systems: The use of volatile organic solvents is a major environmental concern. Future methodologies will likely focus on solvent-free reaction conditions or the use of green solvents such as ionic liquids or supercritical fluids.

Renewable Starting Materials: Exploring routes that utilize silicon sources derived from biomass or other renewable feedstocks could significantly improve the sustainability profile of organosilane production.

Design of Novel Hexasilane-Based Building Blocks for Advanced Materials

This compound, with its two reactive chlorine end-groups, is an ideal building block for the synthesis of a variety of advanced materials. Future research in this area is expected to focus on several key themes:

Tailored Polysilanes: By reacting this compound with different difunctional organic or organometallic linkers, a wide range of new polysilanes with tailored electronic and photophysical properties can be designed. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

Hybrid Organic-Inorganic Polymers: The integration of the rigid, sigma-conjugated hexasilane unit into organic polymer backbones can lead to hybrid materials with unique thermal, mechanical, and optical properties. Research will likely explore the synthesis of copolymers with enhanced performance characteristics.

Cross-linked Siloxane Networks: The dichlorosilane (B8785471) functionality allows for its use as a cross-linking agent in the formation of silicone networks. This can lead to the development of novel elastomers and resins with improved thermal stability and mechanical strength.

Integration of this compound in Supramolecular Chemistry and Nanotechnology

The precise structure and reactivity of this compound make it a promising candidate for applications in the bottom-up fabrication of nanoscale structures and functional supramolecular assemblies.

Self-Assembled Monolayers (SAMs): The terminal chlorine atoms can be used to anchor the hexasilane molecule onto various substrates, forming well-ordered self-assembled monolayers. These SAMs could be used to modify surface properties or to create templates for the growth of other nanomaterials.

Molecular Wires and Junctions: The linear, conjugated Si-Si backbone of the hexasilane suggests its potential use as a molecular wire. Integrating these molecules into nanoelectronic circuits is a significant long-term goal.

Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting new properties or facilitating their dispersion in various media. This could be particularly relevant for applications in catalysis, bioimaging, and drug delivery.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new materials. In the context of this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.

Predicting Reaction Pathways: Quantum chemical calculations can be used to model reaction mechanisms for the synthesis of this compound and its derivatives. This can help in optimizing reaction conditions and identifying promising new synthetic routes.

Simulating Material Properties: Molecular dynamics and other simulation techniques can be employed to predict the bulk properties of polymers and materials derived from this hexasilane building block. This includes mechanical properties, thermal stability, and charge transport characteristics.

Designing for Functionality: Computational screening can be used to virtually design new molecules based on the hexasilane scaffold with specific desired properties, such as a particular absorption or emission wavelength. This "in silico" design approach can significantly reduce the experimental effort required to develop new functional materials.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 1,6-Dichlorododecamethylhexasilane, and how can reaction parameters be optimized to reduce impurities?

- Methodological Answer : Synthesis of chlorinated siloxanes typically involves controlled hydrolysis of chlorosilane precursors under inert atmospheres (e.g., nitrogen). For linear hexasilanes like this compound, stepwise condensation reactions with methyltrichlorosilane intermediates can be employed. Reaction parameters such as temperature (maintained at 25–40°C), solvent polarity (non-polar solvents like hexane), and stoichiometric ratios of precursors should be rigorously monitored to minimize cyclic byproducts (common in siloxane synthesis) . Purity can be enhanced via fractional distillation, leveraging boiling point differences (e.g., 245°C for similar siloxanes) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5) with temperature programming (50–300°C) to separate and identify volatile siloxanes. Compare retention indices and mass spectra with NIST reference data .

- Nuclear Magnetic Resonance (NMR) : Employ Si NMR to confirm silicon bonding environments (e.g., -Si(CH)Cl groups) and H NMR for methyl proton signals (δ 0.1–0.3 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate Si-Cl (≈500 cm) and Si-O-Si (≈1050 cm) stretches, ensuring absence of Si-OH peaks (≈3200–3600 cm) indicative of hydrolysis .

Q. How can researchers assess the hydrolytic stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct controlled hydrolysis experiments in aqueous solutions with pH ranges (3–10) and temperatures (20–60°C). Monitor degradation kinetics via GC-MS or Si NMR to track Si-Cl bond cleavage and formation of silanol intermediates. For quantitative analysis, use Karl Fischer titration to measure water content and correlate with reaction rates .

Advanced Research Questions

Q. How can contradictions in reported thermal degradation profiles of chlorinated siloxanes be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., open vs. closed systems, heating rates). To reconcile

- Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (air) atmospheres at controlled heating rates (5–20°C/min).

- Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events (e.g., decomposition at >200°C).

- Cross-validate findings with computational models (e.g., density functional theory for bond dissociation energies) . For reproducibility, adhere to ASTM E2550 standards for thermal stability testing .

Q. What experimental strategies can elucidate the role of this compound in modulating liquid-liquid phase separation (LLPS) in polymer matrices?

- Methodological Answer :

- Phase Behavior Studies : Incorporate the compound into model polymer systems (e.g., polydimethylsiloxane) and monitor LLPS via turbidity assays or fluorescence microscopy with polarity-sensitive dyes.

- Mechanistic Probes : Use 1,6-hexanediol (a known LLPS disruptor) as a comparative control to isolate hydrophobic vs. halogen-driven interactions .

- Small-Angle X-ray Scattering (SAXS) : Quantify changes in polymer domain size and distribution upon additive incorporation .

Q. How can researchers address challenges in detecting trace impurities (e.g., cyclosiloxanes) in this compound samples?

- Methodological Answer :

- High-Resolution GC-MS : Employ a capillary column with enhanced selectivity (e.g., DB-624) and tandem mass spectrometry (MS/MS) to differentiate cyclic contaminants (e.g., D6 siloxane, m/z 444.1127) from the target compound .

- Headspace Analysis : For volatile impurities, use static headspace sampling coupled with GC-MS to quantify low-concentration species (<1 ppm) .

- Synthetic Controls : Spike samples with known cyclic siloxane standards (e.g., dodecamethylcyclohexasiloxane) to validate detection limits .

Data Analysis and Reproducibility

Q. What frameworks are recommended for ensuring reproducibility in siloxane reactivity studies?

- Methodological Answer :

- Standardized Protocols : Document reaction conditions (e.g., humidity, solvent purity) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Collaborative Validation : Share raw datasets (e.g., NMR FID files, GC chromatograms) via repositories like Zenodo or Figshare, enabling cross-lab verification .

- Error Analysis : Quantify uncertainties in instrumental measurements (e.g., ±0.1°C in DSC, ±5% in GC-MS peak areas) and propagate statistically in results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.